molecular formula C18H19BrN2O5 B4070533 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B4070533
M. Wt: 423.3 g/mol
InChI Key: LJUQZAPCLUMJSU-UHFFFAOYSA-N
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Description

2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BINA-33 and is synthesized through a specific method.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide involves the inhibition of specific enzymes that are involved in the progression of neurological disorders. This compound is known to inhibit the activity of glycogen synthase kinase-3β (GSK-3β) and casein kinase 1δ (CK1δ), which are enzymes that play a crucial role in the development of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide have been studied extensively in various animal models. This compound has been shown to exhibit neuroprotective effects and can prevent the loss of neurons in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide in lab experiments is its ability to exhibit neuroprotective effects and prevent the loss of neurons in the brain. This makes it an ideal compound for the development of new drugs for the treatment of neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide. One potential direction is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of the compound's effects on other physiological systems, such as the cardiovascular system. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound in various experimental settings.

Scientific Research Applications

2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research for this compound is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to exhibit neuroprotective effects and can prevent the loss of neurons in the brain.

properties

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O5/c1-11(2)12-4-7-17(14(19)8-12)26-10-18(22)20-15-6-5-13(25-3)9-16(15)21(23)24/h4-9,11H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUQZAPCLUMJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4-methoxy-2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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